molecular formula C12H16F3IN2O B2872626 1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1855950-18-3

1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No. B2872626
M. Wt: 388.173
InChI Key: XTEBKLGIWCXCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. This compound is a potent and selective inhibitor of a specific enzyme, making it useful for studying the biochemical and physiological effects of this enzyme.

Mechanism Of Action

1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole inhibits the enzyme by binding to a specific site on the enzyme molecule. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in its activity.

Biochemical And Physiological Effects

The inhibition of the enzyme by 1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can have several biochemical and physiological effects. For example, the enzyme is involved in the production of certain neurotransmitters, and inhibition of its activity can lead to changes in neurotransmitter levels. Additionally, the enzyme is involved in the regulation of blood pressure, and inhibition of its activity can affect blood pressure regulation.

Advantages And Limitations For Lab Experiments

One advantage of using 1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole in lab experiments is its high potency and selectivity for the target enzyme. This allows for precise and specific inhibition of the enzyme, minimizing the potential for off-target effects. However, one limitation of using this compound is its relatively complex synthesis, which can make it difficult and expensive to obtain.

Future Directions

There are several future directions for research involving 1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole. One area of interest is the role of the target enzyme in various disease states, such as hypertension and neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of inhibiting the enzyme with this compound. Finally, the development of more efficient and cost-effective synthesis methods for this compound could make it more widely available for research purposes.

Synthesis Methods

The synthesis of 1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves several steps, including the reaction of cyclopentylmagnesium bromide with 3,3,3-trifluoropropylchloroformate to form the corresponding alcohol. This alcohol is then reacted with 4-iodopyrazole in the presence of a base to yield the final product.

Scientific Research Applications

1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been extensively used in scientific research as a tool for studying the enzyme it inhibits. This enzyme is involved in several physiological processes, and inhibition of its activity can provide insights into the role it plays in these processes.

properties

IUPAC Name

1-cyclopentyl-4-iodo-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3IN2O/c13-12(14,15)5-6-19-8-11-10(16)7-18(17-11)9-3-1-2-4-9/h7,9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEBKLGIWCXCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)COCCC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

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